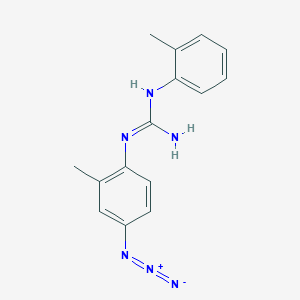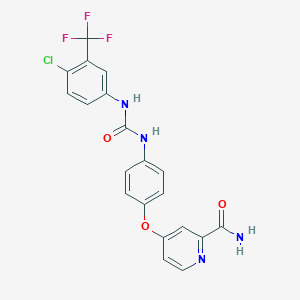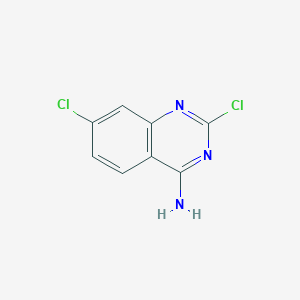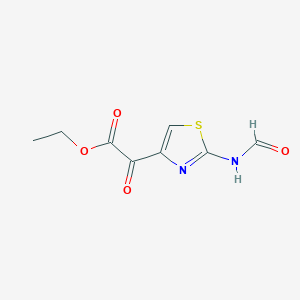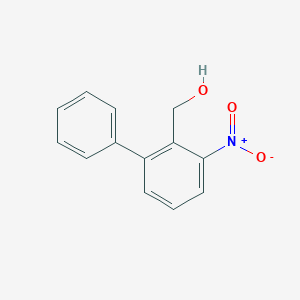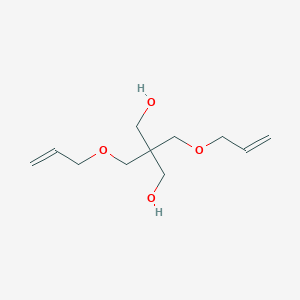
Diallyl pentaerythritol
Overview
Description
Diallyl pentaerythritol is an organic compound with the molecular formula C11H20O4. It is a derivative of pentaerythritol, where two of the hydroxyl groups are replaced by allyl groups. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl pentaerythritol can be synthesized through a base-catalyzed reaction involving pentaerythritol and allyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows: [ \text{Pentaerythritol} + 2 \text{Allyl Bromide} \rightarrow \text{this compound} + 2 \text{Hydrobromic Acid} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of a three-phase transfer catalyst, such as tetrabutylammonium bromide supported on alumina. This method enhances the reaction efficiency and selectivity, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diallyl pentaerythritol undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Polymerization: The allyl groups can undergo polymerization, leading to the formation of cross-linked polymer networks.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Substitution: Ethers and esters.
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Scientific Research Applications
Diallyl pentaerythritol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of diallyl pentaerythritol involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, modulating their activity. For example, the oxidation of allyl groups can generate epoxides, which are known to interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Pentaerythritol: A polyol with four hydroxyl groups, used in the production of explosives, plastics, and paints.
Neopentyl Glycol: A diol with two hydroxyl groups, used in the production of polyesters and plasticizers.
Trimethylolethane: A triol with three hydroxyl groups, used in the production of alkyd resins and coatings.
Uniqueness of Diallyl Pentaerythritol: this compound is unique due to the presence of both allyl and hydroxyl groups, which confer distinct reactivity and versatility. The allyl groups enable polymerization and cross-linking reactions, while the hydroxyl groups allow for further functionalization. This combination makes it a valuable compound in various industrial and research applications.
Properties
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWSKVODYPNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)(CO)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



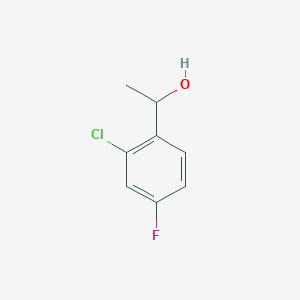
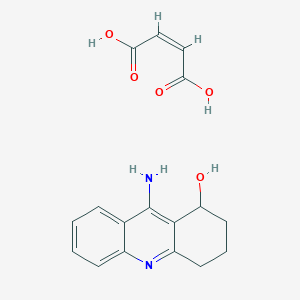

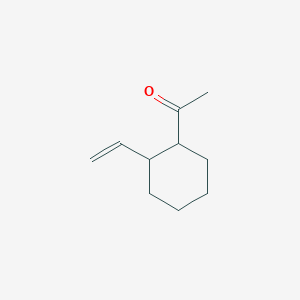
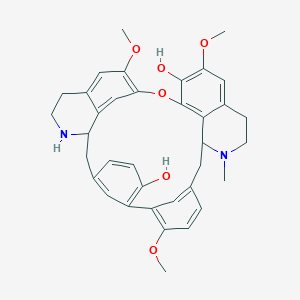
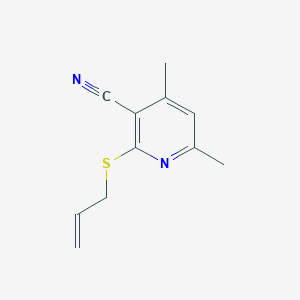
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
